DL-Homatropine hydrobromide

Description

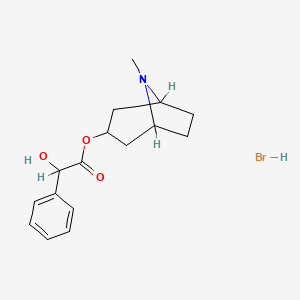

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGTFTVBLXELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation

Classical Synthesis Approaches

The foundational methods for synthesizing homatropine (B1218969) involved the direct reaction of its core components.

Historically, homatropine was synthesized through the direct condensation of tropine (B42219) with mandelic acid. quickcompany.in This esterification process joins the tropine alcohol with the carboxylic acid of mandelic acid to form the homatropine ester. quickcompany.inc2pharma.com Variations of this approach involved reacting a tropine derivative with mandelic acid in the presence of hydrochloric acid. quickcompany.in

Modern and Optimized Synthetic Routes

To overcome the limitations of classical methods, modern synthetic strategies have been developed. These routes typically involve protecting the hydroxyl group of mandelic acid to facilitate a more efficient and cleaner reaction.

A significant improvement in the synthesis involves the esterification of tropine with a protected mandelic acid derivative, specifically O-acylmandelic acid chlorides like O-formylmandelic acid chloride or O-acetyl mandelic acid chloride. patsnap.comgoogle.com This method avoids the direct use of mandelic acid and its associated side reactions. The reaction is typically carried out at room temperature in an organic solvent. patsnap.com This approach has been shown to have a high reaction yield and a shorter production period. patsnap.comgoogle.com

Table 1: Example of Esterification Reaction Components

| Reactant 1 | Reactant 2 | Base/Acid Scavenger | Solvent |

|---|---|---|---|

| Tropine | O-formylmandelic acid chloride | Triethylamine | Toluene |

This table presents a typical set of reactants and solvents for the modern esterification step as described in patent literature. patsnap.com

Following the esterification, the resulting intermediate, an O-acyl homatropine ester, must be hydrolyzed to remove the protecting acyl group and reveal the hydroxyl group of the mandelic acid moiety. This is achieved through acidic hydrolysis. patsnap.comgpatindia.com The reaction is typically performed at room temperature using acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid. google.com This step is crucial for converting the intermediate into the homatropine free base (referred to as compound IV in some patents). patsnap.comgoogle.com The reaction is generally quick, often completed within one to two hours. google.com

Table 2: Acidic Hydrolysis Reaction Parameters

| Parameter | Description |

|---|---|

| Catalyst | Hydrochloric acid, Hydrobromic acid, or Sulfuric acid google.com |

| Temperature | Room Temperature google.com |

| Duration | 1 to 2 hours google.com |

| Post-treatment | Basification to pH 9-10, followed by extraction google.com |

This table outlines the conditions for the acidic hydrolysis step based on patent descriptions. google.com

The final step in the synthesis is the conversion of the homatropine base into its stable, crystalline hydrobromide salt. This is a salification reaction. The process involves dissolving the purified homatropine base in an appropriate solvent, typically an alcohol such as methanol (B129727), ethanol, or isopropanol. google.com An aqueous solution of hydrobromic acid is then added dropwise to the solution, causing the DL-Homatropine hydrobromide salt to precipitate. google.com The resulting solid is then isolated by filtration and dried to yield the final product. google.com

Table 3: Salification Process Overview

| Step | Description |

|---|---|

| 1. Dissolution | Homatropine free base is dissolved in an alcohol solvent (e.g., ethanol, isopropanol). google.com |

| 2. Acidification | Aqueous hydrobromic acid is added dropwise to the solution. google.com |

| 3. Precipitation | The mixture is stirred to facilitate the formation of the salt, which precipitates out of the solution. google.com |

| 4. Isolation | The solid this compound is collected by suction filtration and dried. google.com |

This table details the typical procedure for the final salification step. google.com

Industrial Scale Synthesis Considerations

The industrial production of this compound is guided by principles of efficiency, safety, cost-effectiveness, and yield maximization. Several synthetic routes have been developed to meet these demands. A common approach involves the esterification of tropine with a derivative of mandelic acid.

One patented method for large-scale synthesis involves a multi-step process beginning with the esterification of tropine with O-acetylmandelyl chloride. The resulting intermediate is then subjected to acid hydrolysis to remove the acetyl protecting group, yielding homatropine free base. The final step is salification with hydrobromic acid to produce this compound. google.com A significant advantage of this process is the avoidance of toxic solvents like benzene, which were used in older methods. google.com The reaction conditions are mild, and the process is designed for a shorter production cycle and high reaction yield, making it suitable for industrial application. google.com

Another established industrial process utilizes a trans-esterification reaction. In this method, tropine is reacted with DL-methyl mandelate (B1228975) in an organic solvent, using an alkali metal alkoxide, such as sodium methoxide, as a catalyst. quickcompany.in This approach is noted for producing homatropine in good yield and quality. quickcompany.in The homatropine base is then isolated and subsequently converted to its hydrobromide or methylbromide salt. quickcompany.in

Key considerations for industrial synthesis are summarized in the table below.

Table 1: Comparison of Industrial Synthesis Strategies for Homatropine

| Feature | Method 1: Esterification & Hydrolysis google.com | Method 2: Trans-esterification quickcompany.in |

|---|---|---|

| Key Reactants | Tropine, O-acetylmandelyl chloride | Tropine, DL-Methyl mandelate |

| Catalyst | Acid catalyst for hydrolysis (e.g., HCl, H₂SO₄) | Alkali metal alkoxide (e.g., sodium methoxide) |

| Solvent System | Avoids toxic solvents like benzene; may use alcohols, dichloromethane, or ethyl acetate. | Organic solvent (e.g., toluene) |

| Key Steps | 1. Esterification2. Acid Hydrolysis3. Salification with HBr | 1. Trans-esterification2. Salification with HBr |

| Reported Advantages | Mild reaction conditions, shorter production cycle, high yield, improved safety profile. | Good yield and quality. |

Enantioselective Synthesis

While this compound is a racemic mixture, research into the enantioselective synthesis of the core tropane (B1204802) structure is a significant area of organic chemistry. This research is crucial for producing specific enantiomers of related alkaloids that may have different pharmacological activities.

A primary strategy for achieving enantiomeric control in the synthesis of tropane alkaloids revolves around the desymmetrization of an achiral starting material, most commonly tropinone (B130398). rsc.orgehu.es Tropinone possesses two enantiotopic α-protons, and their selective removal can generate a chiral enolate intermediate. ehu.esacs.org

This enantioselective deprotonation is typically accomplished using chiral lithium amide bases. acs.orgusask.ca The choice of the chiral amide is critical for the degree of enantioselectivity. For instance, lithium amides derived from phenylglycinol or (S,S)-diphenylethylenediamine have been shown to be highly effective. ehu.es The resulting chiral enolate can then be reacted with various electrophiles to build the desired tropane structure with a high degree of stereochemical control. ehu.es Research has shown that the addition of lithium chloride (LiCl) can significantly enhance the enantioselectivity of these deprotonation reactions. usask.ca

These methods have been successfully applied to the synthesis of numerous tropane alkaloids, demonstrating that enantioselective deprotonation is a viable and powerful approach for accessing optically pure natural products. acs.orgusask.ca

Chiral catalysis offers a powerful and efficient means to produce enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. wikipedia.orgnih.gov In the context of tropane alkaloid synthesis, research has explored both organocatalysis and metal-based catalysis. nih.govalfachemic.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as an environmentally friendly and cost-effective approach. wikipedia.org A notable development is the first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines with dienamines, enabled by an organic catalyst. nih.gov This reaction constructs the core 8-azabicyclo[3.2.1]octane framework of tropanes with excellent control of stereoselectivity. nih.gov

Chiral metal complexes are also widely used as catalysts in asymmetric synthesis. alfachemic.com Metals such as rhodium, ruthenium, and titanium, when combined with chiral ligands, can effectively catalyze a range of transformations. alfachemic.com While specific research focusing solely on the chiral catalysis of homatropine is not widely documented, the principles are directly applicable. For example, the asymmetric hydrogenation or oxidation of precursors to mandelic acid or the tropane moiety could be achieved using such catalysts. The development of chiral catalysts remains a key area of interest for the efficient and selective synthesis of complex molecules like homatropine and other tropane alkaloids. nih.gov

Table 2: Overview of Chiral Catalysis Approaches in Tropane Alkaloid Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Application in Tropane Synthesis |

|---|---|---|---|

| Organocatalysis | Chiral secondary amines (e.g., Proline derivatives) wikipedia.org | Dienamine-activated (5+2) Cycloaddition nih.gov | Enantioselective construction of the 8-azabicyclo[3.2.1]octane core. nih.gov |

| Metal Catalysis | Chiral Lithium Amides ehu.esusask.ca | Enantioselective Deprotonation | Desymmetrization of tropinone to form a chiral enolate intermediate. acs.org |

| Metal Catalysis | Chiral Rhodium or Ruthenium Complexes alfachemic.com | Asymmetric Hydrogenation | Potential for creating chiral centers in synthetic precursors. |

Molecular Mechanism of Action and Receptor Interactions

Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

DL-Homatropine hydrobromide functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). ahajournals.org This means it binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from eliciting its normal physiological response. ahajournals.org The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist, acetylcholine.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified based on the G-protein they couple to. M1 and M3 receptors typically couple to Gq proteins, while M2 receptors couple to Gi/o proteins. nih.gov Homatropine (B1218969) exhibits affinity for these key subtypes, thereby modulating a wide range of physiological functions.

| Tissue (Guinea-Pig) | Predominant Receptor Subtypes | Homatropine pA2 Value |

|---|---|---|

| Stomach | M1, M3 | 7.13 |

| Atria (Force) | M2 | 7.21 |

| Atria (Rate) | M2 | 7.07 |

This table presents pA2 values for homatropine in various guinea-pig tissues, indicating its antagonist activity at the muscarinic receptors present. Data sourced from MedChemExpress. ahajournals.org

The competitive antagonism of this compound is a classic example of receptor blockade as described by the principles of pharmacological receptor theory. nih.gov Homatropine, possessing a bulky aromatic group in place of the acetyl group of acetylcholine, physically occupies the orthosteric binding site on the muscarinic receptor. ahajournals.org This binding is mutually exclusive with that of acetylcholine. nih.gov

The relationship between the agonist (acetylcholine) and the competitive antagonist (homatropine) can be quantitatively described by the Schild equation. wikipedia.orgresearchgate.net A Schild plot analysis for a true competitive antagonist like homatropine would be expected to yield a straight line with a slope of unity (1.0). nih.govwikipedia.org This indicates that the degree of antagonism is dependent on the concentration of the antagonist and that the binding is reversible and competitive. In practice, this means that the concentration-response curve for acetylcholine is shifted to the right in a parallel manner in the presence of homatropine, without a change in the maximum achievable response. nih.gov

Cholinergic Signaling Pathway Modulation

By binding to muscarinic receptors, this compound directly modulates the downstream cholinergic signaling pathways. The nature of this modulation depends on the receptor subtype being antagonized.

M1 and M3 Receptor Blockade: These receptors are coupled to the Gq/11 family of G-proteins. nih.gov When activated by acetylcholine, Gq/11 activates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking M1 and M3 receptors, homatropine prevents this cascade, thereby inhibiting cellular responses that are dependent on increases in intracellular calcium and PKC activation. nih.gov

M2 Receptor Blockade: M2 receptors are coupled to the Gi/o family of G-proteins. nih.gov Acetylcholine activation of M2 receptors leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Additionally, the βγ-subunits of the Gi/o protein can directly activate certain potassium channels (GIRK channels), leading to hyperpolarization and reduced cellular excitability. youtube.com Homatropine's antagonism at M2 receptors prevents these effects, thereby disinhibiting adenylyl cyclase (leading to potentially higher cAMP levels in the presence of stimulatory signals) and preventing the activation of GIRK channels.

Molecular Level Interactions with Acetylcholine Receptors

The binding of ligands to muscarinic receptors occurs within a pocket formed by several transmembrane helices. While specific crystallographic or molecular docking studies for homatropine were not identified in the search results, the general principles of ligand interaction with these receptors are well-established.

The binding of acetylcholine is understood to involve key interactions within an "aromatic box" of conserved tyrosine and tryptophan residues in the binding pocket. plos.org The positively charged quaternary ammonium (B1175870) group of acetylcholine forms a cation-π interaction with the electron-rich aromatic rings of these amino acids. plos.org Additionally, hydrogen bonds form between the ester group of acetylcholine and other residues in the binding site. plos.org

As a competitive antagonist, this compound is expected to engage with many of these same residues. Its tropane (B1204802) ring structure mimics the core of acetylcholine, allowing it to fit within the binding pocket. The larger mandelic acid ester portion of homatropine, compared to the simple acetyl group of acetylcholine, likely forms additional interactions within the binding site that contribute to its antagonist properties, preventing the receptor from undergoing the conformational change necessary for activation. ahajournals.org These additional interactions likely stabilize the receptor in an inactive state, effectively blocking signal transduction.

Structure Activity Relationship Sar and Medicinal Chemistry Design

Key Structural Features for Anticholinergic Activity

The anticholinergic activity of DL-Homatropine hydrobromide is not attributed to a single feature but rather to the specific arrangement of several key structural components. These components are characteristic of many potent muscarinic antagonists and include a cationic head, a central ester linkage, and a bulky, hydrophobic acyl moiety. jove.comcutm.ac.in

Tropane (B1204802) Scaffold (Cationic Head): The core of homatropine (B1218969) is the 8-methyl-8-azabicyclo[3.2.1]octane system, commonly known as the tropane ring. mdpi.com At physiological pH, the tertiary amine in this bicyclic structure becomes protonated, forming a cationic head. This positively charged group is crucial for the initial ionic interaction with a conserved anionic aspartate residue in the binding pocket of muscarinic acetylcholine (B1216132) receptors. pharmacy180.com While tertiary amines are effective, quaternization of the nitrogen can lead to even more potent anticholinergics. jove.comcutm.ac.in

Ester Moiety: An intact ester group is a hallmark of most potent anticholinergic agents derived from tropane alkaloids. jove.com This linkage is considered essential for effective binding to the acetylcholine receptors. jove.com It correctly positions the acyl group relative to the tropane base for optimal receptor interaction.

Mandelic Acid Moiety (Acyl Group): Homatropine is an ester of tropine (B42219) and mandelic acid. Unlike acetylcholine, which has a small acetyl group, potent antagonists like homatropine possess a large, bulky acyl group. The mandelic acid portion, with its phenyl ring and α-hydroxyl group, provides the necessary bulk and hydrophobic interactions that enhance binding affinity. jove.compharmacy180.com The presence of large cyclic rings in the acyl portion is a critical feature that allows the antagonist to bind effectively outside the primary acetylcholine binding site, thereby blocking agonist access. jove.com

Impact of Functional Groups on Receptor Binding

Each functional group within the homatropine structure plays a distinct role in its interaction with muscarinic receptors. The synergy between these groups dictates the compound's binding affinity and antagonist potency.

Protonated Tertiary Amine: The positively charged nitrogen of the tropane ring is the primary anchor, engaging in a strong ionic bond with the anionic site of the receptor. The substituents on this nitrogen, typically methyl or ethyl groups, are considered optimal for maximal activity. cutm.ac.in

Ester Linkage: The ester group itself contributes to the binding affinity. pharmacy180.com Its oxygen atoms can participate in hydrogen bonding with receptor residues, helping to orient the molecule correctly within the binding pocket. The stability of this group can influence the duration of action; for instance, replacing it with a more stable carbamate (B1207046) ester can reduce susceptibility to hydrolysis. pharmacy180.com

α-Hydroxyl Group: A hydroxyl group on the carbon adjacent to the carbonyl (the α-position of the acyl moiety) is a key feature for high potency in many anticholinergics. cutm.ac.innih.gov While not absolutely required for antagonist activity, its presence, as in the mandelic acid portion of homatropine, often enhances binding affinity. This group can form a critical hydrogen bond with a specific residue in the receptor pocket, strengthening the drug-receptor complex. Compounds where this hydroxyl group is absent or replaced by hydrogen show diminished central anticholinergic action. nih.gov

Phenyl Ring: The phenyl ring of the mandelic acid moiety is essential for providing bulk and facilitating hydrophobic or van der Waals interactions within a non-polar region of the receptor's binding site. For maximum antagonist activity, it is generally required that the acyl portion contains at least one carbocyclic or heterocyclic ring. cutm.ac.in

Conformational Aspects and Binding Affinity

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its binding affinity. The rigid bicyclic nature of the tropane skeleton significantly influences the spatial orientation of the key functional groups.

The tropane ring system imparts a degree of rigidity that is favorable for receptor binding. mdpi.com However, the orientation of the N-methyl group can be either axial or equatorial, and this stereochemistry can influence the binding profile. Early studies indicated that in tropine, the N-methyl group predominantly assumes an axial orientation. Quaternization of the nitrogen with a new, larger substituent typically forces that new group into the equatorial position. This subtle conformational difference can lead to significant variations in affinity for different muscarinic receptor subtypes, a factor that has been exploited in the design of receptor-selective drugs like ipratropium.

Furthermore, the ester side chain at the 3-position of the tropane ring can exist in two stereochemical configurations: alpha (axial) and beta (equatorial). In homatropine, which is derived from tropine, the ester linkage is in the alpha (axial) orientation. This specific spatial arrangement is crucial for positioning the mandelic acid moiety correctly for optimal interaction with the receptor surface.

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties by replacing a functional group with another that has similar physical or chemical characteristics. researchgate.net This technique has been applied to the general class of anticholinergics to improve activity, alter pharmacokinetics, or reduce toxicity.

One common bioisosteric modification in this class is the replacement of the ester functional group with an ether linkage. While compounds with an ester group typically exhibit the highest anticholinergic activity, ether analogs can retain significant potency while offering improved chemical stability against hydrolysis. cutm.ac.in Another strategy involves modifying the acyl portion of the molecule. For instance, in the development of the anticholinergic drug benzatropine, the mandelic acid moiety is effectively replaced by a benzohydryl group, combining features of atropine (B194438) and the antihistamine diphenhydramine. nih.gov

| Original Compound/Group | Bioisosteric Replacement | Resulting Compound Example | Impact on Properties |

|---|---|---|---|

| Ester Linkage (in Homatropine) | Ether Linkage | Orphenadrine | Retains antagonist activity with potentially increased chemical stability. cutm.ac.in |

| Mandelic Acid Moiety (in Homatropine) | Benzohydryl Moiety | Benzatropine | Combines anticholinergic and antihistaminic features, increases dopamine (B1211576) reuptake inhibition. nih.gov |

| Tertiary Amine (in Homatropine) | Quaternary Ammonium (B1175870) | Ipratropium Bromide | Increases potency, reduces CNS penetration due to permanent positive charge. mdpi.com |

Scaffold Hopping Applications in Homatropine Analog Development

Scaffold hopping is a drug design strategy that aims to identify molecules with different core structures (scaffolds) but similar biological activity to a known active compound. uniroma1.itbhsai.orgnih.gov This approach is used to discover novel chemical entities with improved properties, different selectivity profiles, or to circumvent existing patents. In the context of homatropine, this involves replacing the bicyclic tropane scaffold with other ring systems that can maintain the correct spatial orientation of the pharmacophoric elements (cationic head, ester, and bulky acyl group).

The development of synthetic anticholinergics has produced numerous examples of successful scaffold hops away from the natural tropane alkaloid structure. Research has shown that other heterocyclic amino alcohols, such as derivatives of piperidine (B6355638) and quinuclidine (B89598), can effectively replace the tropane ring system while preserving or even enhancing anticholinergic potency. nih.gov For example, 3-quinuclidinyl benzilate (BZ) is a highly potent centrally-acting anticholinergic that utilizes a quinuclidine scaffold instead of a tropane one. nih.gov These alternative scaffolds serve the same fundamental purpose: to act as a framework for the cationic amine and the ester side chain.

| Original Scaffold | Alternative Scaffold | Example Compound | Relative Potency/Activity Profile |

|---|---|---|---|

| Tropane (e.g., in Homatropine) | Quinuclidine | 3-Quinuclidinyl benzilate (BZ) | Highly potent centrally-acting anticholinergic. nih.gov |

| Tropane | Piperidine | N-methyl-4-piperidyl benzilate | Potent anticholinergic, with potency dependent on ester position (4-piperidyl > 3-piperidyl). nih.gov |

| Tropane | Azabicyclo[2.2.1]heptane | (Not a direct anticholinergic example, but a related scaffold) | This smaller bicyclic system, found in epibatidine, demonstrates that related scaffolds can interact with cholinergic receptors (nicotinic in this case). |

Advanced Analytical and Characterization Methods

Spectroscopic Techniques in Research

Spectroscopic methods are instrumental in elucidating the molecular structure and confirming the identity of DL-Homatropine hydrobromide. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. While comprehensive research studies detailing specific chemical shifts and coupling constants for this compound are not extensively published in readily available literature, spectral data is available in various databases which allows for structural confirmation.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tropane (B1204802) ring, the mandelic acid moiety, and the N-methyl group. The aromatic protons of the phenyl group would typically appear in the downfield region, while the aliphatic protons of the bicyclic tropane structure would be observed in the upfield region. Spin-spin coupling patterns would provide valuable information about the connectivity of the protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group and the aromatic carbons would resonate at lower fields, whereas the aliphatic carbons of the tropane ring would appear at higher fields.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected vibrational bands for this compound would include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group in the mandelic acid portion.

Strong absorption bands in the 2800-3000 cm⁻¹ range due to the C-H stretching vibrations of the aliphatic and aromatic parts of the molecule.

A sharp, strong absorption peak around 1730 cm⁻¹ attributed to the C=O stretching vibration of the ester functional group.

Absorptions in the 1000-1300 cm⁻¹ region associated with C-O stretching vibrations.

Bands corresponding to the C-N stretching of the tertiary amine in the tropane ring.

Characteristic peaks for the aromatic ring C-H bending and C=C stretching vibrations.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the molecular weight of the free base (homatropine) is 275.35 g/mol . In mass spectrometric analysis, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 276.

While detailed fragmentation studies for this compound are not widely published, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways could involve the cleavage of the ester bond, loss of the tropane moiety, or fragmentation within the tropane ring itself. The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent and fragment ions, further confirming the identity of the compound. Experimental data indicates a collision cross-section of 164.5 Ų for the [M+H]⁺ ion, which provides information about the ion's shape in the gas phase. nih.gov

Second-Order Derivative Spectroscopy

Second-order derivative spectroscopy is a useful technique for enhancing the resolution of overlapping spectral bands and for quantifying analytes in the presence of interfering substances. This method has been successfully applied to the determination of homatropine (B1218969) hydrobromide in pharmaceutical preparations, such as eye drops. nih.gov

The zero-order UV absorption spectrum of homatropine hydrobromide can be obscured by excipients in a formulation. By calculating the second derivative of the absorbance spectrum with respect to wavelength, the characteristic peaks of homatropine hydrobromide can be more clearly resolved and quantified. This technique improves the specificity and accuracy of the analysis by minimizing background interference. A study on the related compound, homatropine methylbromide, demonstrated that second-derivative UV spectrophotometry can overcome spectral interferences from co-extracted excipients, providing good linearity, precision, and recovery for its determination in dosage forms. researchgate.netresearchgate.net This suggests the applicability and utility of this method for the analysis of this compound as well.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from its related substances and impurities in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of this compound. Various reversed-phase HPLC methods have been developed and validated for its analysis.

A common approach involves using a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The United States Pharmacopeia (USP) provides a method for the assay of Homatropine Hydrobromide that utilizes a packing L1 (C18) column. The specific conditions can be tailored to achieve optimal separation and quantification.

A representative HPLC method for the analysis of Homatropine Hydrobromide is detailed in the table below, based on established methodologies.

| Parameter | Condition |

| Column | 4.6-mm × 10-cm; 3-µm packing L1 (C18) |

| Mobile Phase | A filtered and degassed mixture of Buffer solution and methanol (B129727) (67:33) |

| Buffer Solution | 6.8 g of monobasic potassium phosphate (B84403) and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water, adjusted with 3 M phosphoric acid to a pH of 2.7 |

| Flow Rate | Approximately 1.5 mL per minute |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

Validation of such HPLC methods typically involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results for routine quality control analysis.

Potentiometric Sensor Development for Research Analytics

The development of potentiometric sensors, specifically ion-selective electrodes (ISEs), provides a simple, rapid, and cost-effective method for the determination of this compound in various samples, including pharmaceutical formulations and urine. researchgate.netamanote.com These sensors operate by measuring the potential difference between a sensing electrode and a reference electrode, which is proportional to the activity (or concentration) of the target ion in the solution. ijarse.orgmedmedchem.com

A liquid membrane sensor has been successfully constructed for homatropine determination. researchgate.net This sensor demonstrated a wide linear range, a low detection limit, and a fast response time, confirming its suitability for quality control analysis. researchgate.net

An ion-selective electrode is a transducer that converts the activity of a specific ion dissolved in a solution into an electrical potential. libretexts.org The core component of an ISE is the ion-selective membrane, which is designed to be permeable to only the target ion. sfu.canih.gov This selective transport of ions across the membrane generates a potential difference that is measured against a stable reference electrode. ijarse.org

The design of an ISE for a specific drug molecule like homatropine typically involves a plasticized polymeric membrane, often made of polyvinyl chloride (PVC). researchgate.net This membrane is embedded with an electroactive material (ionophore) that selectively interacts with the homatropine cation. researchgate.net The potential of the ISE is governed by the Nernst equation, which describes the relationship between the measured potential and the logarithm of the ion's activity. ijarse.org

For the specific determination of homatropine, an effective electroactive material is the ion-pair complex formed between the homatropine cation (HOM+) and the tetraphenylborate (B1193919) anion (TPB-). researchgate.net This Homatropine-Tetraphenylborate (HOM-TPB) complex is incorporated into the PVC membrane of the ISE. researchgate.netresearchgate.net The lipophilic nature of this ion-pair ensures it remains trapped within the membrane while facilitating the selective recognition of homatropine cations from the sample solution at the membrane-sample interface. The formation of this stable complex is the key to the sensor's selectivity and response. researchgate.net

| Performance Characteristic | Value | Reference |

|---|---|---|

| Linear Range | 1.0 x 10-5 - 1.0 x 10-1 mol L-1 | researchgate.net |

| Detection Limit | 8.0 x 10-6 mol L-1 | researchgate.net |

| Response Time | ~10 seconds | researchgate.net |

Theoretical and Computational Chemistry Approaches in Analytical Method Validation

Theoretical and computational chemistry methods are increasingly used to support and validate analytical method development. These approaches provide molecular-level insights into the interactions that govern analytical selectivity and response, helping to optimize experimental conditions and sensor design. researchgate.net

Density Functional Based Tight Binding (DFTB) is an approximate quantum chemistry method derived from Density Functional Theory (DFT). wikipedia.orgscielo.br It offers a balance between computational cost and accuracy, allowing for the study of large molecular systems that would be too demanding for higher-level DFT calculations. scielo.brtandfonline.com DFTB is based on a second-order expansion of the Kohn-Sham total energy with respect to charge density fluctuations. dftb.org This method can be used to study the electronic structure and interaction energies of molecules. In the context of homatropine analysis, calculations can be performed to understand the interaction between homatropine and ion-pair reagents, such as tetraphenylborate, which is crucial for the design of selective sensors. researchgate.net

Molecular modeling plays a significant role in the optimization of analytical methods. nih.gov For the development of the homatropine potentiometric sensor, computational studies were employed to investigate the interaction of homatropine with various ion-pair reagents. researchgate.net By calculating properties such as binding energies and optimized molecular structures, researchers can predict which reagents will form the most stable and selective complexes with the target analyte. researchgate.net For instance, the optimization of the homatropine-tetraphenylborate complex structure using methods like DFT (from which DFTB is derived) helps to confirm the stability and favorable interaction that leads to a successful potentiometric response. researchgate.net This in silico approach accelerates the development process by screening potential electroactive materials and rationalizing the observed sensor performance.

Computational Pharmacology and Molecular Dynamics Simulations

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.govnih.gov For DL-Homatropine hydrobromide, docking studies are essential for elucidating its binding mechanism to muscarinic acetylcholine (B1216132) receptors (mAChRs). As an antagonist, homatropine (B1218969) competitively blocks acetylcholine from binding to and activating these receptors. mhmedical.comyoutube.com

These studies model the interactions between homatropine and the amino acid residues within the binding pocket of different mAChR subtypes (M1-M5). nih.govyoutube.com The primary goal is to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that determine the binding specificity and affinity. nih.gov For instance, molecular docking can reveal how the ester and hydroxyl groups of the mandelic acid portion of homatropine interact with specific residues, while the tropane (B1204802) base fits into a hydrophobic pocket. mhmedical.com Docking simulations can be performed for a drug against a wide range of protein structures to predict its therapeutic and side effects. nih.gov

Recent advancements and the availability of high-resolution crystal structures of GPCRs, including muscarinic receptors, have significantly improved the accuracy of these docking predictions. nih.govmdpi.com This structural information allows for a more precise analysis of how homatropine and related anticholinergics occupy the orthosteric binding site.

Table 1: Illustrative Docking Scores and Key Interactions of Muscarinic Antagonists with the M3 Receptor This table is a representative example based on typical findings in docking studies of anticholinergic compounds.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Acetylcholine (Agonist) | -6.5 | Asp147, Tyr148, Trp457 | Ionic, Hydrogen Bond |

| DL-Homatropine | -8.2 | Asp147, Tyr148, Tyr481, Trp457 | Ionic, Hydrogen Bond, Hydrophobic |

| Atropine (B194438) | -8.8 | Asp147, Tyr148, Tyr481, Trp457 | Ionic, Hydrogen Bond, Hydrophobic |

| Scopolamine | -9.1 | Asp147, Tyr148, Asn453, Tyr481 | Ionic, Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations of this compound Interactions

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. mdpi.comnih.gov MD simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing insights into the flexibility of both the ligand and the receptor. mdpi.com

For this compound, MD simulations can be used to:

Assess Binding Stability: Simulations can confirm the stability of the binding pose predicted by docking studies. By observing the trajectory of the ligand within the binding site over nanoseconds, researchers can determine if the initial pose is maintained. researchgate.net

Reveal Conformational Changes: The binding of a ligand can induce conformational changes in the receptor. MD simulations can capture these subtle structural adjustments, which are often crucial for the mechanism of antagonism. mdpi.com

Characterize Water Molecule Roles: Water molecules within the binding site can play a critical role in mediating ligand-receptor interactions. MD simulations can elucidate the network of water bridges that may stabilize the homatropine-receptor complex.

Calculate Binding Free Energy: Advanced MD techniques can be employed to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com

These simulations have become a standard tool for investigating biomolecules, allowing for the study of complex systems like transmembrane channels and aiding in the understanding of biochemical processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For anticholinergic agents like homatropine, QSAR models are developed to predict their antimuscarinic activity based on various molecular descriptors. nih.govnih.gov

The process involves:

Data Set Compilation: A set of molecules with known antimuscarinic activities is gathered.

Descriptor Calculation: For each molecule, a range of physicochemical properties (descriptors) is calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. nih.gov

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

For instance, a QSAR study on a series of tropinyl and piperidinyl esters found that M2-inhibitory activities could be largely accounted for by the size and electronic character of the side chain, while M3-inhibitory activities were mainly attributed to the electronic nature of the side chain. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective antagonists. nih.govnih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Models for Anticholinergic Activity This table presents a hypothetical data set to illustrate the parameters used in QSAR studies.

| Compound Analog | Molecular Volume (ų) | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Predicted pIC50 |

|---|---|---|---|---|

| Analog 1 (Homatropine) | 275.3 | 1.9 | 49.8 | 7.2 |

| Analog 2 (Methyl-derivative) | 289.5 | 2.3 | 49.8 | 7.5 |

| Analog 3 (Chloro-derivative) | 290.1 | 2.6 | 49.8 | 7.8 |

| Analog 4 (Hydroxy-derivative) | 285.4 | 1.5 | 69.9 | 6.9 |

Prediction of Binding Modes and Affinities

Predicting the binding mode and affinity of a ligand is a central challenge in drug design. arxiv.orgarxiv.org For this compound, computational methods are used to determine not only its orientation in the mAChR binding pocket but also the strength of the interaction, typically quantified as binding affinity (e.g., Ki or IC50). nih.gov

Binding Mode Prediction: This is primarily achieved through molecular docking. nih.govnih.gov The goal is to identify the most energetically favorable pose of homatropine within the receptor. For flexible molecules, multiple binding modes may be possible, and computational methods can help identify the most likely ones. nih.gov Validation of docking methods, often by "redocking" a co-crystallized ligand into its known receptor structure, is a crucial step to ensure reliability. nih.govmdpi.com

Binding Affinity Prediction: While docking scores provide a rapid estimate, more rigorous methods like free energy calculations from MD simulations are often needed for accurate affinity prediction. arxiv.org Machine learning and deep learning models are also increasingly being used to predict binding affinity with high accuracy, leveraging large datasets of known protein-ligand interactions. arxiv.orgchemrxiv.org

These predictive models are crucial for virtual screening, where large libraries of compounds are computationally evaluated to identify those with a high probability of binding to the target receptor. arxiv.org

In Silico Approaches for Drug Design and Optimization

In silico approaches encompass a wide range of computational tools that rationalize and accelerate the drug design and optimization process. nih.govijs.si Starting with a known molecule like this compound, these methods can be used to design novel analogs with improved properties, such as enhanced affinity, better subtype selectivity, or a more favorable pharmacokinetic profile.

The integrated workflow often includes:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A model can be generated based on the structure of homatropine bound to its receptor and then used to screen databases for new molecules that fit the model. frontiersin.org

Virtual Screening: Using docking and pharmacophore models, vast chemical libraries can be screened to identify "hit" compounds that are predicted to bind to the target muscarinic receptor. ijs.si

Lead Optimization: Once a hit is identified, its structure can be systematically modified in silico. QSAR models and docking simulations are used to predict how these modifications will affect binding affinity and other properties, guiding the synthesis of only the most promising candidates. nih.govresearchgate.net

These computational strategies have become an integral part of modern drug discovery, enabling a more rational, cost-effective, and efficient path toward the development of new medicines. frontiersin.orgijs.si

Research on Derivatives and Analogs of Dl Homatropine Hydrobromide

Synthesis of Novel Tropane (B1204802) Alkaloid Derivatives

The synthesis of derivatives of DL-Homatropine hydrobromide often involves modification of the core tropane structure or the mandelic acid moiety. While the direct synthesis of homatropine (B1218969) itself can be achieved through the condensation of tropine (B42219) with mandelic acid, the creation of novel derivatives builds upon this fundamental reaction. quickcompany.in One common approach involves the esterification of tropine with derivatives of mandelic acid, allowing for the introduction of different functional groups on the phenyl ring or the alpha-carbon.

A patented method for synthesizing homatropine hydrobromide involves the reaction of tropine alcohol with O-acetylmandelic acid chloride, followed by acid hydrolysis and subsequent salification with hydrobromic acid. google.com This multi-step process offers opportunities for modification at various stages to produce novel analogs. For instance, by using a substituted mandelic acid chloride in the initial esterification step, a range of derivatives with altered electronic and steric properties can be generated.

Another synthetic route described in the literature is the trans-esterification of tropine with DL-methyl mandelate (B1228975) using an alkali metal alkoxide as a catalyst. quickcompany.in This method provides an alternative pathway for forming the ester linkage and can be adapted to create a variety of homatropine-like molecules by using different alkyl mandelates. The resulting homatropine or its analogs can then be quaternized to produce salts like homatropine methyl bromide and homatropine hydrobromide. quickcompany.in

While many synthetic efforts have focused on the efficient production of homatropine and its well-known salts, these methodologies lay the groundwork for the synthesis of novel derivatives. The primary strategies for creating new tropane alkaloid derivatives from a homatropine template include:

Modification of the Ester Group: Introducing different acyl groups in place of the mandeloyl group.

Substitution on the Phenyl Ring: Adding various substituents to the phenyl ring of the mandelic acid portion to influence receptor binding and lipophilicity.

Alteration of the Tropane Ring: While less common for creating homatropine analogs, modifications to the tropane bicycle can be explored.

These synthetic explorations aim to develop compounds with improved pharmacological profiles, such as enhanced receptor selectivity or modified duration of action.

Structure-Activity Relationships of Modified Analogs

The structure-activity relationship (SAR) of homatropine analogs is crucial for understanding how chemical modifications influence their biological activity, primarily their affinity for muscarinic acetylcholine (B1216132) receptors. While specific and extensive SAR studies on a wide range of homatropine analogs are not deeply covered in readily available literature, valuable insights can be drawn from studies on the closely related compound, atropine (B194438). The structural similarities between homatropine and atropine, with the only difference being a hydroxyl group on the acyl side chain of homatropine, allow for some extrapolation of SAR principles.

For atropine and its congeners, the following structural features are considered important for their anticholinergic activity:

The Tropane Moiety: The bicyclic structure of the tropane ring is a key feature for binding to the muscarinic receptor. The nitrogen atom within this ring system is typically protonated at physiological pH, which is essential for ionic interactions with the receptor.

The Ester Linkage: The ester group is a critical component of the pharmacophore, participating in hydrogen bonding with the receptor.

The Acyl Group: The size and nature of the acyl group significantly impact the potency and selectivity of the compound. In homatropine, this is the mandeloyl group.

The Hydroxyl Group: The presence of a hydroxyl group on the alpha-carbon of the acyl side chain, as in homatropine, is known to contribute to its anticholinergic activity, though it is less potent than atropine.

In a molecular docking study of atropine analogues with the M1 muscarinic acetylcholine receptor, the protonated nitrogen of the tropinone (B130398) ring was found to have significant pi-cation interactions with tyrosine and tryptophan residues in the receptor's active site. derpharmachemica.com Furthermore, the carbonyl oxygen and the hydroxyl group of the ester side chain were observed to form hydrogen bonds with an asparagine residue. derpharmachemica.com These interactions are likely crucial for the binding of homatropine as well.

Modifications to these key structural elements would be expected to alter the binding affinity and efficacy of homatropine analogs. For example, substitutions on the phenyl ring of the mandelic acid portion could influence the electronic and hydrophobic interactions with the receptor, potentially leading to changes in potency or selectivity for different muscarinic receptor subtypes.

Exploration of Quaternary Ammonium (B1175870) Salts and Other Forms

A significant area of research and development for homatropine has been the exploration of its quaternary ammonium salts. These derivatives are created by the alkylation of the tertiary amine nitrogen in the tropane ring, which results in a permanently charged molecule. The most prominent example is homatropine methylbromide. dbpedia.orgwikipedia.org

The quaternization of homatropine has profound effects on its pharmacokinetic and pharmacodynamic properties. Key characteristics of homatropine methylbromide include:

Reduced Blood-Brain Barrier Penetration: As a quaternary ammonium compound, homatropine methylbromide is more polar and less lipid-soluble than its tertiary amine precursor. This significantly limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. dbpedia.orgwikipedia.org

Peripheral Selectivity: Due to its inability to readily enter the central nervous system, the effects of homatropine methylbromide are primarily confined to the periphery. dbpedia.org It acts as a peripherally acting anticholinergic agent by inhibiting muscarinic acetylcholine receptors in tissues outside of the brain and spinal cord. dbpedia.orgwikipedia.org

Gastrointestinal Applications: The peripheral selectivity of homatropine methylbromide makes it particularly useful for treating gastrointestinal disorders characterized by smooth muscle spasms and hypersecretion. nih.govglobalrx.com It can effectively relieve intestinal cramps without causing the central side effects associated with tertiary amine anticholinergics. dbpedia.org

The synthesis of homatropine methylbromide involves the quaternization of homatropine, and various purification methods have been developed to ensure high purity for pharmaceutical use. google.com

Beyond the methylbromide salt, other salt forms of homatropine are also utilized, with the hydrobromide salt being the most common form for the parent compound. The choice of the salt form can influence the compound's solubility, stability, and other physicochemical properties.

The table below summarizes the key differences between DL-Homatropine and its quaternary ammonium salt, Homatropine Methylbromide.

| Feature | DL-Homatropine (as Hydrobromide) | Homatropine Methylbromide |

| Chemical Structure | Tertiary amine salt | Quaternary ammonium salt |

| Charge at Physiological pH | Primarily protonated (positively charged) | Permanently positively charged |

| Lipid Solubility | Moderate | Low |

| Blood-Brain Barrier Penetration | Can cross to some extent | Does not readily cross dbpedia.orgwikipedia.org |

| Primary Site of Action | Central and Peripheral | Peripheral dbpedia.org |

Development of Homatropine-Based Chemical Scaffolds

The concept of a "chemical scaffold" is central to modern medicinal chemistry, where a core molecular structure is used as a template for the synthesis of a library of related compounds. These new molecules can then be screened for a variety of biological activities. The tropane alkaloid structure, which forms the core of homatropine, represents a promising scaffold for the development of new therapeutic agents.

While specific research on the development of homatropine-based chemical scaffolds is not extensively documented in the public domain, the general principles of scaffold-based drug design can be applied to this molecule. The rigid bicyclic nature of the tropane ring system in homatropine provides a well-defined three-dimensional framework that can be systematically modified.

Potential strategies for utilizing homatropine as a chemical scaffold include:

Functionalization of the Tropane Ring: Introducing new functional groups at various positions on the tropane ring could lead to novel interactions with biological targets.

Modification of the Ester Side Chain: The ester linkage at the C-3 position of the tropane ring is a key site for modification. By replacing the mandelic acid moiety with a diverse range of other carboxylic acids, a library of compounds with different physicochemical properties can be generated.

Scaffold Hopping: This advanced technique involves replacing the tropane core with other, structurally different scaffolds while retaining the key pharmacophoric elements. This can lead to the discovery of new classes of compounds with similar biological activities but potentially improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or reduced off-target effects.

The goal of developing homatropine-based scaffolds would be to explore new chemical space and identify compounds with novel or improved therapeutic applications beyond the traditional anticholinergic effects of homatropine. This could include the discovery of agents with activity at other receptors or enzymes, or with enhanced selectivity for specific muscarinic receptor subtypes.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying DL-Homatropine hydrobromide in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, leveraging methods adapted from similar antimuscarinic agents. Key parameters include:

- Mobile Phase : A mixture of phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v) for optimal separation .

- Detection Wavelength : 210–220 nm, based on the compound’s UV absorption profile .

- Validation : Follow USP guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) .

- Cross-Study Application : Methods from dextromethorphan hydrobromide assays (e.g., dilution protocols, system suitability tests) can be adapted .

Q. How can researchers determine the purity and physicochemical properties of this compound?

- Physicochemical Characterization :

- Melting Point : 214–217°C (differential scanning calorimetry) .

- Solubility : Freely soluble in water (≥50 mg/mL), ethanol, and chloroform .

- Purity Assessment : Use HPLC with a C18 column and compare retention times against USP reference standards. Impurity limits should align with pharmacopeial thresholds (e.g., ≤0.1% for individual impurities) .

Q. What is the pharmacological mechanism of this compound as an antimuscarinic agent?

- Mechanism : Competitive inhibition of muscarinic acetylcholine receptors (M1–M5), with higher affinity for M3 receptors in smooth muscle. Preclinical studies in rat anococcygeus muscle show reversible blockade of carbachol-induced contractions at 1 µM concentrations .

- Key Controls : Include atropine (positive control) and neostigmine (acetylcholinesterase inhibitor) to validate specificity .

Advanced Research Questions

Q. How should researchers design in vitro experiments to evaluate the antimuscarinic activity of this compound?

- Experimental Design :

- Concentration Range : 1 nM–10 µM to establish dose-response curves (EC50/IC50 values) .

- Tissue Preparation : Isolated rat bladder or ileum strips, pre-treated with physostigmine to potentiate cholinergic responses .

- Data Normalization : Express results as % inhibition relative to maximal carbachol response .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Data Contradiction Analysis :

- Bioavailability Factors : Assess plasma protein binding (e.g., equilibrium dialysis) and first-pass metabolism using liver microsomes .

- Species Differences : Compare rat (high CYP450 activity) vs. human hepatocyte models .

- Modeling Approaches : Physiologically based pharmacokinetic (PBPK) simulations to reconcile in vitro potency (µM) with in vivo efficacy (mg/kg doses) .

Q. How can impurity profiling of this compound be conducted to meet pharmacopeial standards?

- Impurity Identification :

- Techniques : LC-MS/MS for structural elucidation of degradation products (e.g., hydrolysates in acidic conditions) .

- Thresholds : Follow ICH Q3B guidelines, limiting unidentified impurities to ≤0.15% .

- Method Validation : Include forced degradation studies (heat, light, pH extremes) and spike recovery tests for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.